molecular formula C14H14BrN5O2 B4353612 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4353612
M. Wt: 364.20 g/mol
InChI Key: LMVUNRUJTCIWMX-UHFFFAOYSA-N
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Description

3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrazole and pyrimidine families. These heterocyclic compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

3-bromo-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O2/c1-4-19-8(3)12(7(2)18-19)10-5-11(14(21)22)20-13(17-10)9(15)6-16-20/h5-6H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVUNRUJTCIWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole core, which is then brominated and further modified to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the carboxylic acid group to alcohols or aldehydes.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻) or bromide (Br⁻).

  • Reduction: : The carboxylic acid group can be reduced to primary alcohols or aldehydes.

  • Substitution: : Various substituted pyrazoles and pyrimidines can be synthesized.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural similarity to naturally occurring compounds can make it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory, antibacterial, or anticancer agent. Its ability to interact with biological targets can lead to the development of new therapeutic drugs.

Industry

In the materials industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

  • 1-ethyl-3,5-dimethyl-1H-pyrazole

  • 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazole

Uniqueness

3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its combination of pyrazole and pyrimidine rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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